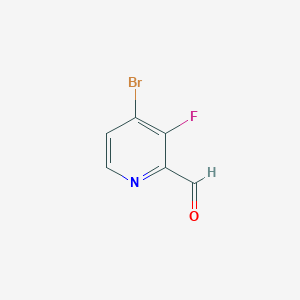
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Scientific Research Applications
Melanoma Cytotoxicity and Targeted Drug Delivery
Benzamide derivatives have shown potential in targeted drug delivery for melanoma treatment. Alkylating benzamides, particularly radioiodinated derivatives, selectively target melanotic melanoma cells, offering a method for scintigraphic imaging in nuclear medicine. Chlorambucil-benzamide conjugates exhibited higher toxicity against melanoma cells compared to chlorambucil alone, suggesting a promising approach for enhancing efficacy in melanoma therapy through selective in vivo delivery of cytostatics (Wolf et al., 2004).
Antiproliferative Activity
Compounds derived from triazolo[4,3-b]pyridazin-6-yl and benzamide showed antiproliferative activities against endothelial and tumor cells. This highlights their potential in developing new therapeutic agents targeting cell proliferation in various cancers (Ilić et al., 2011).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides were identified as selective class III agents with potential cardiac electrophysiological activities. These compounds offer a basis for developing treatments targeting cardiac arrhythmias by modulating electrical activity in the heart (Morgan et al., 1990).
Anti-tubercular Agents
Novel benzamide derivatives targeting Mycobacterium tuberculosis have been synthesized, showing significant inhibitory activities. These findings suggest a path forward in the search for new anti-tubercular agents, addressing the urgent need for novel treatments due to rising drug resistance (Srinivasarao et al., 2020).
Antiviral Activity
Benzamide-based compounds have demonstrated remarkable activity against avian influenza virus (H5N1), suggesting their potential as antiviral agents. The synthesis of benzamide-based 5-aminopyrazoles and their derivatives indicates a promising route for developing new antiviral therapies (Hebishy et al., 2020).
properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-12-7-4-8-15-16(12)10-9-14-13(18)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNVCNRBLMBBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2648262.png)

![3-Iodo-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2648266.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2648268.png)
![ethyl 3-({[2-methyl-5-(1H-pyrazol-5-yl)-3-furyl]sulfonyl}amino)benzoate](/img/structure/B2648269.png)





![trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol](/img/structure/B2648278.png)

